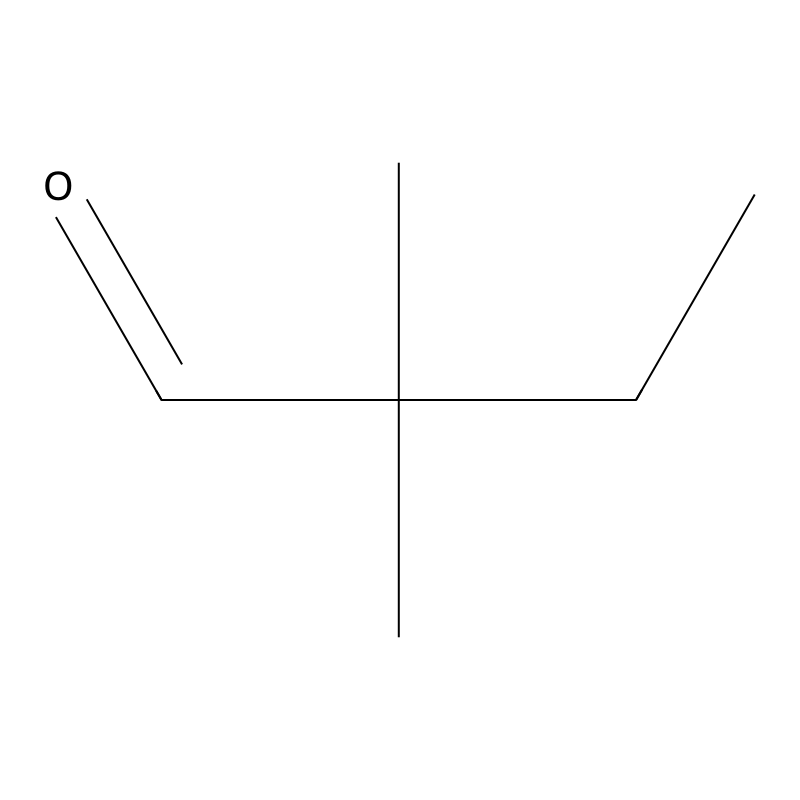

2,2-Dimethylbutanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

Organic Synthesis

Due to its functional group (aldehyde), 2,2-Dimethylbutanal could potentially serve as a starting material for the synthesis of more complex organic molecules. Aldehydes are commonly used as building blocks in organic chemistry [Source: Chemistry LibreTexts ""].

Chemical Intermediate

,2-Dimethylbutanal might act as an intermediate in certain chemical reactions. However, more research is required to identify specific reaction pathways where it might be useful.

Current Research Limitations:

Limited Availability of Information

Scientific literature referencing the specific research applications of 2,2-Dimethylbutanal is scarce. Further research is needed to explore its potential in various scientific fields.

Commercially Available

Several chemical suppliers offer 2,2-Dimethylbutanal, suggesting its potential use in research laboratories [Source: American Elements ""]. However, specific research applications are not readily available.

2,2-Dimethylbutanal is an organic compound with the molecular formula C₆H₁₂O. It is classified as an aldehyde and is characterized by a branched structure featuring a carbon chain with two methyl groups attached to the second carbon atom. This compound is notable for its unique structural properties, which contribute to its reactivity and applications in various chemical processes.

As with most organic compounds, specific hazard information for 2,2-Dimethylbutanal might be limited. However, general safety precautions for handling aldehydes should be followed []:

- Flammable: Keep away from heat and open flames.

- Irritating: May cause irritation to skin, eyes, and respiratory system.

- Proper ventilation is essential when handling.

- Oxidation: It can be oxidized to form 2,2-dimethylbutanoic acid.

- Reduction: It can be reduced to 2,2-dimethylbutanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It may participate in aldol condensation reactions, forming β-hydroxy aldehydes or ketones when reacted with other carbonyl compounds.

While specific biological activities of 2,2-dimethylbutanal are less documented compared to other aldehydes, aldehydes in general are known to exhibit various biological effects. Some studies suggest that aldehydes can have antimicrobial properties and may interact with biological systems through mechanisms such as protein modification. Further research would be necessary to elucidate the specific biological activities of 2,2-dimethylbutanal.

2,2-Dimethylbutanal can be synthesized through several methods:

- Hydroformylation of Alkenes: This method involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes.

- Oxidation of Alcohols: The oxidation of 2,2-dimethylbutanol can yield 2,2-dimethylbutanal.

- Grignard Reactions: Reacting organomagnesium reagents with suitable carbonyl compounds can lead to the formation of this aldehyde.

The applications of 2,2-dimethylbutanal are diverse and include:

- Chemical Intermediates: It serves as an intermediate in the synthesis of various chemicals and pharmaceuticals.

- Flavoring Agents: Due to its pleasant odor, it may be used in the flavoring industry.

- Solvent Properties: Its solvent characteristics make it useful in organic synthesis and industrial applications.

Studies involving 2,2-dimethylbutanal often focus on its interactions with metal catalysts. For instance, it has been utilized as a probe molecule in hydrogen-deuterium exchange reactions on metal catalysts. These studies help elucidate reaction mechanisms and improve catalytic processes in organic synthesis .

Several compounds share structural similarities with 2,2-dimethylbutanal. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methylpentanal | C₆H₁₂O | Linear structure; lacks branching |

| 2-Methylpentanal | C₆H₁₂O | Contains one methyl group; different positional isomer |

| Butanal | C₄H₈O | Straight-chain structure; fewer carbon atoms |

| 3,3-Dimethylbutanal | C₆H₁₄O | Additional methyl group on the third carbon |

Uniqueness of 2,2-Dimethylbutanal:

- The presence of two methyl groups at the second carbon position contributes to its branched structure and distinct chemical properties compared to linear or less branched isomers.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of 2,2-dimethylbutanal follows established International Union of Pure and Applied Chemistry conventions for aldehydic compounds with branched alkyl chains. The compound bears the official International Union of Pure and Applied Chemistry designation of 2,2-dimethylbutanal, reflecting its structural composition as a butanal derivative with two methyl substituents positioned at the second carbon atom from the aldehyde functional group. The molecular formula C6H12O indicates the presence of six carbon atoms, twelve hydrogen atoms, and one oxygen atom, with a calculated molecular weight of 100.1589 atomic mass units. The systematic nomenclature precisely describes the molecular architecture where the parent chain consists of four carbon atoms characteristic of butanal, with the aldehyde carbon designated as position one and the geminal dimethyl substitution occurring at position two.

The structural identification is further characterized by specific molecular descriptors including the Simplified Molecular Input Line Entry System notation CCC(C)(C)C=O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 offers a standardized method for representing the compound's structure in chemical databases and computational systems. Additionally, the International Chemical Identifier Key QYPLKDUOPJZROX-UHFFFAOYSA-N serves as a unique identifier that facilitates unambiguous reference to this specific molecular entity across various chemical information systems and databases.

Synonyms and Historical Terminology

The compound 2,2-dimethylbutanal is recognized by several alternative names that reflect different naming conventions and historical usage patterns within the chemical literature. The most commonly encountered synonym is 2,2-dimethylbutyraldehyde, which emphasizes its relationship to butyric acid derivatives and follows older nomenclature traditions that designated aldehydes by referencing their corresponding carboxylic acids. This alternative designation remains widely used in commercial and industrial contexts, particularly in chemical catalogs and trade documentation.

Additional systematic names include butanal, 2,2-dimethyl-, which represents an inverted nomenclature format that places the parent chain name first followed by positional and substituent descriptors. The compound is also referenced as butyraldehyde, 2,2-dimethyl-, maintaining consistency with traditional aldehyde naming conventions that incorporate the "aldehyde" suffix. These various nomenclature approaches reflect the evolution of chemical naming systems and the need to accommodate different organizational preferences within chemical databases and literature repositories.

Industrial-Scale Production Techniques

Industrial synthesis of 2,2-dimethylbutanal employs several sophisticated catalytic processes designed to achieve high conversion rates and selectivity while maintaining economic viability. These methodologies leverage advanced catalyst systems and optimized reaction conditions to produce the compound at commercial scales.

Hydroisomerization of Precursor Alkanes

Hydroisomerization represents a cornerstone technology for the industrial production of branched aldehydes, including 2,2-dimethylbutanal. This process involves the catalytic rearrangement of linear alkane precursors under hydrogen atmosphere to form branched structural isomers [1] [2].

The most effective catalyst systems for this transformation utilize platinum-loaded zeolites, particularly those based on mordenite (H-MOR) and ZSM-5 frameworks. Research has demonstrated that platinum supported on strontium-modified ZSM-5 (Pt/Sr-ZSM-5) achieves exceptional performance, with conversion rates reaching 80% and selectivity exceeding 90% for the desired branched products [1]. The process operates optimally at temperatures between 250-300°C under hydrogen pressure of approximately 10 bar [1] [3].

The mechanism involves initial dehydrogenation of the alkane substrate on platinum active sites, followed by skeletal rearrangement through carbocation intermediates stabilized by the zeolite acid sites. The strontium modification enhances the catalyst performance by modulating the acidity and improving the dispersion of platinum particles, resulting in increased selectivity toward the desired 2,2-dimethyl branching pattern [1].

Industrial implementation typically employs continuous fixed-bed reactors with hydrogen-to-hydrocarbon ratios of 6:1 to 9:1. The catalyst demonstrates remarkable stability, maintaining activity for extended periods with minimal deactivation. Product separation is achieved through fractional distillation, taking advantage of the distinct boiling points of different isomeric products [2].

Catalytic Isomerization Processes

Advanced catalytic isomerization processes for 2,2-dimethylbutanal production utilize bimetallic catalyst systems that provide enhanced selectivity and conversion compared to traditional single-metal catalysts. The most prominent system involves palladium-platinum promoted heteropolymolybdate catalysts supported on metal-organic frameworks (HPMo/UiO-66) [4].

These sophisticated catalyst formulations operate through a bifunctional mechanism where the metal sites facilitate hydrogenation-dehydrogenation reactions while the acid sites promote skeletal rearrangement. The process achieves conversion rates of 47-82% with selectivity ranging from 75-89% for the target branched aldehyde products [4].

The operational parameters for these systems span a wider temperature range of 160-350°C and pressure conditions from 1-30 bar, providing greater flexibility in process design and optimization [3]. The heteropolymolybdate component provides tunable acidity, while the bimetallic formulation ensures optimal balance between hydrogenation activity and isomerization selectivity.

Recent developments in catalyst design have focused on channel-axis reduced ZSM-48 frameworks fabricated through combined bead-milling and porogen-assisted recrystallization methods. These materials demonstrate enhanced diffusion properties and improved access to active sites, resulting in increased hydroisomerization selectivity [5].

Industrial-scale reactors for these processes typically employ slurry bed or fixed bed configurations, with careful control of hydrogen partial pressure to maintain optimal reaction conditions. The catalyst systems show excellent recyclability and can be regenerated through controlled oxidation-reduction cycles [4].

Laboratory-Scale Synthesis

Laboratory synthesis of 2,2-dimethylbutanal employs well-established organometallic methodologies that provide high yields and selectivity under controlled conditions. These approaches are particularly valuable for research applications and small-scale production where process flexibility and product purity are paramount.

Corey-House Reaction Adaptations

The Corey-House synthesis represents one of the most reliable methods for constructing the 2,2-dimethylbutanal carbon framework through carbon-carbon bond formation. This approach utilizes lithium dialkylcuprate reagents (Gilman reagents) to couple appropriate alkyl halide fragments [6] [7] [8].

For 2,2-dimethylbutanal synthesis, the optimal pathway involves the reaction of lithium di-tert-butylcuprate [(Me₃C)₂CuLi] with ethyl bromide (MeCH₂Br) in anhydrous ether. This coupling reaction proceeds via an SN2 mechanism and demonstrates excellent selectivity for the linear coupling product, avoiding rearrangement reactions that might occur with other alkyl halides [9] [10] [11].

The reaction sequence begins with the preparation of tert-butyllithium from tert-butyl bromide and lithium metal in dry ether at low temperatures. Subsequent treatment with copper(I) iodide generates the lithium di-tert-butylcuprate reagent in situ. The addition of ethyl bromide at room temperature results in the desired carbon-carbon bond formation, producing 2,2-dimethylbutane as an intermediate that can be converted to the corresponding aldehyde through controlled oxidation [8] [12].

Reaction conditions typically employ stoichiometric ratios with slight excess of the cuprate reagent to ensure complete conversion. The process achieves yields of 70-85% under optimized conditions, with reaction times ranging from 2-6 hours. The mild reaction conditions and high selectivity make this approach particularly suitable for laboratory-scale synthesis where functional group tolerance is important [7] [13].

Grignard Reagent Applications

Grignard reagent methodologies provide versatile approaches for 2,2-dimethylbutanal synthesis through nucleophilic addition to appropriate carbonyl compounds. The most direct route involves the reaction of tert-butylmagnesium bromide with acetaldehyde, followed by oxidation of the resulting tertiary alcohol [14] [15] [16].

The preparation of tert-butylmagnesium bromide requires careful handling due to the steric hindrance of the tertiary halide. Activation of magnesium metal with small amounts of iodine or 1,2-dibromoethane is essential to initiate the reaction. The Grignard reagent formation proceeds slowly and may require elevated temperatures or extended reaction times to achieve complete conversion [15] [17].

An alternative approach utilizes ethylmagnesium bromide addition to 2,2-dimethylpropanal (trimethylacetaldehyde) to construct the desired carbon skeleton. This reaction provides the corresponding secondary alcohol, which can be oxidized to the target aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) [16].

The Grignard methodology offers several advantages, including high functional group tolerance and the ability to introduce deuterium labels for mechanistic studies. Reaction yields typically range from 60-80%, with optimal conditions involving anhydrous tetrahydrofuran or diethyl ether as solvent and careful exclusion of moisture throughout the process [14] [18].

Green Chemistry Approaches

Contemporary synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation and energy consumption while maintaining high synthetic efficiency. For 2,2-dimethylbutanal production, several green chemistry approaches have been developed that address these environmental concerns.

Solvent-Free Catalytic Systems

Solvent-free catalytic methodologies represent a significant advancement in sustainable synthesis, eliminating the need for organic solvents that contribute to environmental pollution and require costly disposal procedures. These approaches utilize solid-supported catalysts and heterogeneous reaction conditions to achieve efficient product formation [19] [20] [21].

For aldehyde synthesis, solvent-free systems employ solid acid catalysts such as modified zeolites, heteropolyacids, or metal-organic frameworks that facilitate the required transformations without liquid phase solvents. The reactions proceed through surface-mediated mechanisms where reactants adsorb onto the catalyst surface, undergo transformation, and desorb as products [19].

Recent developments include the use of polyoxovanadate-based zinc-organic frameworks (V-Zn-MOF) that contain both Lewis acid and Lewis base sites. These bifunctional catalysts demonstrate exceptional performance in carbonyl compound transformations, achieving high selectivity and conversion under solvent-free conditions. The dual active sites enable synergistic catalysis, with zinc centers activating electrophilic substrates while the polyoxovanadate units activate nucleophilic reagents [20].

The advantages of solvent-free systems extend beyond environmental benefits to include simplified product isolation, reduced fire hazards, and elimination of solvent recycling costs. Reaction rates are often enhanced due to higher effective concentrations of reactants, and the absence of competing solvation effects can improve selectivity [19] [22].

Energy-Efficient Reaction Optimization

Energy-efficient synthesis methodologies focus on reducing the overall energy input required for chemical transformations while maintaining or improving product yields and selectivity. These approaches encompass microwave-assisted synthesis, optimized heating profiles, and process intensification strategies [21] [23].

Microwave-assisted synthesis provides rapid and uniform heating that can reduce reaction times by 50-90% compared to conventional heating methods. The selective heating mechanism, where polar molecules and ionic species absorb microwave energy directly, leads to more efficient energy transfer and reduced thermal gradients. For aldehyde synthesis, microwave conditions can achieve complete conversion in minutes rather than hours, with improved product selectivity due to reduced side reactions [24].

Process intensification strategies involve the optimization of reaction conditions to maximize space-time yields while minimizing energy consumption. This includes the use of continuous flow reactors that provide better heat and mass transfer characteristics compared to batch processes. Flow chemistry enables precise control of reaction parameters and can achieve steady-state conditions that optimize both conversion and selectivity [25].

Heat integration schemes represent another important aspect of energy-efficient synthesis. These systems capture and reuse thermal energy from exothermic reaction steps to drive endothermic processes, reducing the overall energy requirement. Combined with optimized temperature profiles that match reaction kinetics to thermal input, these approaches can achieve 30-50% energy savings compared to conventional processes .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Dates

Explore Compound Types